3-Boc-amino-heptanoic acid
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Overview
Description
3-Boc-amino-heptanoic acid: is a derivative of heptanoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Boc-amino-heptanoic acid typically involves the protection of the amino group in heptanoic acid. The process begins with the reaction of heptanoic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods:
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
3-Boc-amino-heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Amide Formation: The compound can react with carboxylic acids or their derivatives to form amides, which is a crucial step in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amide Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptides: Reaction with carboxylic acids or their derivatives forms peptides.
Scientific Research Applications
Chemistry:
3-Boc-amino-heptanoic acid is widely used in organic synthesis, particularly in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable intermediate in various chemical reactions .
Biology and Medicine:
In biological research, this compound is used to synthesize peptide-based drugs and probes. It is also employed in the study of enzyme-substrate interactions and protein engineering .
Industry:
In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. It is also utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The primary mechanism of action of 3-Boc-amino-heptanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as amide bond formation .
Comparison with Similar Compounds
- 7-Boc-amino-heptanoic acid
- Boc-amino-3-phenylpropionic acid
- Boc-amino-4-phenylbutanoic acid
Comparison:
3-Boc-amino-heptanoic acid is unique due to its specific chain length and the position of the Boc-protected amino group. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific synthetic applications .
Biological Activity
3-Boc-amino-heptanoic acid is a significant compound in the field of organic synthesis, particularly in peptide chemistry. This article explores its biological activity, chemical properties, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a butyloxycarbonyl (Boc) protecting group attached to an amino group on a heptanoic acid backbone. This structure allows for selective reactions in peptide synthesis and other organic transformations.
- Molecular Formula : C_{11}H_{21}N_{1}O_{2}
- Molecular Weight : 199.29 g/mol
The primary mechanism of action for this compound lies in its role as a protected amino acid. The Boc group serves to protect the amino functionality during chemical reactions, preventing side reactions and enabling further modifications. Upon deprotection, the free amino group can participate in various reactions, including amide bond formation essential for peptide synthesis.
Peptide Synthesis
This compound is extensively utilized in synthesizing peptide-based drugs and probes. Its stability and reactivity make it an ideal intermediate for constructing complex peptides.
Enzyme-Substrate Interactions
In biological research, this compound is employed to study enzyme-substrate interactions. The ability to modify the amino acid sequence using this compound allows researchers to investigate the effects of different residues on enzyme activity and specificity.
Case Studies
- Peptide Therapeutics : Research has shown that peptides synthesized using this compound exhibit promising biological activity, including receptor binding and enzyme inhibition. For instance, modifications using this compound have led to peptides that act as agonists or antagonists at specific receptors, demonstrating its utility in drug design .
- HDAC Inhibition : A study highlighted the incorporation of a bulky Boc-protected amino group into compounds targeting histone deacetylases (HDACs). The results indicated that modifications with this compound significantly altered HDAC activity, showcasing its potential in cancer therapeutics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
7-Boc-amino-heptanoic acid | Similar chain length | Peptide synthesis |
Boc-amino-3-phenylpropionic acid | Aromatic substitution | Receptor modulation |
Boc-amino-4-phenylbutanoic acid | Aromatic substitution | Enzyme inhibition |
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8(9(13)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVLQPXHMOQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)O)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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